7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinazolinone ring and a piperidine moiety substituted with a trifluorobutanoyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 7th position of the quinazolinone ring through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced by reacting the quinazolinone intermediate with a piperidine derivative under nucleophilic substitution conditions.
Substitution with Trifluorobutanoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the quinazolinone ring or the piperidine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced quinazolinone or piperidine derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: As a probe to study the interactions of quinazolinone derivatives with biological targets such as enzymes and receptors.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved may vary depending on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-quinazolin-4-one: Lacks the dihydro moiety, which may affect its biological activity.
7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-2-one: Substitution at the 2nd position instead of the 4th position, leading to different chemical properties.
7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-thione: Contains a thione group instead of a carbonyl group, which may influence its reactivity.
Uniqueness
The unique combination of the fluorine atom, trifluorobutanoyl group, and piperidine moiety in 7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one contributes to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-fluoro-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O2/c19-13-1-2-14-15(9-13)23-11-25(17(14)27)10-12-4-7-24(8-5-12)16(26)3-6-18(20,21)22/h1-2,9,11-12H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFSRICLULWBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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